molecular formula C16H15IN2O3S B11537961 Ethyl 5-cyano-4-(2-iodophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-4-(2-iodophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11537961
M. Wt: 442.3 g/mol
InChI Key: CRBJIUSMKAIHOA-UHFFFAOYSA-N
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Description

“Ethyl 5-cyano-4-(2-iodophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group provides the compound with its name and contributes to its overall chemical properties.

    Pyridine Ring: The tetrahydropyridine ring (a reduced pyridine) forms the core structure.

    Functional Groups:

Preparation Methods

The synthetic routes for this compound involve several steps, including the assembly of the pyridine ring, functional group modifications, and esterification. Industrial production methods may vary, but the following steps are common:

    Pyridine Ring Formation: Starting from suitable precursors, the tetrahydropyridine ring is constructed.

    Esterification: The carboxylic acid functionality is esterified with ethanol (ethyl alcohol) to form the ethyl ester.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but they may include modified derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology and Medicine: Investigated for potential pharmacological activities due to its unique structure.

    Industry: May find applications in materials science or as intermediates for drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, the uniqueness of this compound lies in its combination of diverse functional groups within the tetrahydropyridine scaffold.

Properties

Molecular Formula

C16H15IN2O3S

Molecular Weight

442.3 g/mol

IUPAC Name

ethyl 5-cyano-4-(2-iodophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C16H15IN2O3S/c1-3-22-16(21)13-12(9-6-4-5-7-11(9)17)10(8-18)15(23-2)19-14(13)20/h4-7,12-13H,3H2,1-2H3,(H,19,20)

InChI Key

CRBJIUSMKAIHOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2I

Origin of Product

United States

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